Elomotecan hydrochloride

Catalog No.
S548613
CAS No.
220997-99-9
M.F
C29H33Cl2N3O4
M. Wt
558.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elomotecan hydrochloride

CAS Number

220997-99-9

Product Name

Elomotecan hydrochloride

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride

Molecular Formula

C29H33Cl2N3O4

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1

InChI Key

OLYFGLXPXPABOP-XXIQNXCHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BN 80927, BN-80927, elomotecan

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

The exact mass of the compound Elomotecan hydrochloride is 521.20813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Elomotecan exerts its anti-proliferative effect through a multi-targeted mechanism.

G cluster_top1 Topoisomerase I (Topo I) Pathway cluster_top2 Topoisomerase II (Topo II) Pathway Elomotecan Elomotecan TopoI_Poisoning Stabilizes Topo I-DNA Cleavable Complex Elomotecan->TopoI_Poisoning TopoII_Catalytic_Inhibition Catalytic Inhibition of Topo II Elomotecan->TopoII_Catalytic_Inhibition SSB Irreversible Single-Strand DNA Breaks TopoI_Poisoning->SSB Lethal_Damage Lethal DNA Damage SSB->Lethal_Damage Impaired_Transcription Impaired DNA Transcription & Replication TopoII_Catalytic_Inhibition->Impaired_Transcription Impaired_Transcription->Lethal_Damage

Figure 1: Dual mechanism of action of Elomotecan involving topoisomerase I and II inhibition.

The following experimental data validated this mechanism and demonstrated its potency.

In Vitro Cell Growth Inhibition Elomotecan showed superior potency compared to other topoisomerase inhibitors [1] [2].

Cell Line / Context Experimental Finding Implication
Various human tumor cell lines Consistently lower IC₅₀ values than SN38 (active metabolite of Irinotecan) [1] Higher potency as an antiproliferative agent
Drug-resistant cell lines Potent activity in cell lines resistant to other topoisomerase inhibitors [1] Potential to overcome drug resistance
In Vivo Anti-Tumor Activity
PC3 & DU145 xenografts (androgen-independent prostate cancer) High efficiency in inhibiting tumor growth [1] [2] Confirmed efficacy in a live animal model

Key Experimental Protocols

  • DNA Relaxation Assay (Cell-Free): Used to confirm that Elomotecan inhibits the DNA relaxation function of both Topo I and Topo II [1].
  • In Vivo Complex of Enzyme (ICE) Assay: Used in living cells to quantify the stabilization of DNA-protein complexes, demonstrating that Elomotecan is a more potent Topo I poison than SN38 [1].
  • Cell Growth/Synchronization Assays: Using models like G₀-G₁ synchronized cells, researchers showed that Elomotecan's antiproliferative effects are partially mediated by a Topo I-independent pathway, explaining its activity on non-cycling cells [1].

Synthesis and Clinical Development

The synthesis of Elomotecan hydrochloride was achieved through a convergent strategy [2].

G cluster_coupling Convergent Coupling Acid Acid Intermediate (lb) Resolved_Acid Resolution via Quinidine (Enantiomeric Enrichment) Acid->Resolved_Acid Lactone_3 Key 7-Membered Lactone Intermediate (3) Resolved_Acid->Lactone_3 Mitsunobu Mitsunobu Reaction Lactone_3->Mitsunobu Quinoline_6 Quinolinone Moiety (6) Quinoline_6->Mitsunobu Coupled_Product Coupled Intermediate Mitsunobu->Coupled_Product Heck Intramolecular Heck Reaction Coupled_Product->Heck Final_Compound Elomotecan (Free Base) Heck->Final_Compound Salt Salt Formation (HCl) Final_Compound->Salt API This compound (Final API) Salt->API

Figure 2: Key steps in the convergent synthesis of this compound.

  • Clinical Status: A Phase I clinical trial has been completed (NCT01435096), which was a dose-finding study in patients with advanced malignant solid tumors [2].
  • Clinical Findings: The study established a recommended dose of 60 mg. The dose-limiting toxicity was neutropenia, with other notable adverse effects including asthenia, nausea, and vomiting. A portion of patients achieved stable disease [2].

Conclusion

This compound represents a significant evolution in the camptothecin class, designed with a more stable homocamptothecin core to overcome the limitations of earlier derivatives. Its dual inhibition of topoisomerase I and II, combined with its demonstrated potency in drug-resistant models and anti-tumor efficacy in preclinical models, provided a strong rationale for its clinical development as a promising anticancer agent.

References

Core Profile of Elomotecan Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical information available for Elomotecan hydrochloride:

Attribute Details
Drug Type Small molecule drug [1]
Synonyms BN 80927 [2]
CAS Registry Number 220998-10-7; 220997-99-9 (for structure with unspecified hydration) [1] [2]
Molecular Formula C₂₉H₃₂ClN₃O₄ • HCl (C₂₉H₃₃Cl₂N₃O₄) [1] [3]
Mechanism of Action Potent dual inhibitor of Topoisomerase I and Topoisomerase II [1] [2]
Chemical Class Homocamptothecin (hCPT), an analog of the natural product camptothecin [2]
Highest R&D Phase Phase 1 (for Neoplasms) [1]
First Approval Date Not yet approved [1]
Biological Activity Shows higher potency in reducing proliferation of various tumor cells compared to some reference topoisomerase-targeting agents [2].

Comparison with an Approved Analog: Irinotecan

To provide context, the following table compares Elomotecan with the widely used and approved topoisomerase inhibitor, Irinotecan hydrochloride [4] [5] [6].

| Feature | This compound | Irinotecan Hydrochloride | | :--- | :--- | :--- | :--- | | Drug Type | Small molecule [1] | Plant alkaloid / Topoisomerase I inhibitor [4] [5] | | Topoisomerase Inhibition | Dual inhibitor of Topo I & II [1] [2] | Selective inhibitor of Topo I [4] [5] | | Clinical Status | Phase 1 (Investigational) [1] | Approved (since 1996) for metastatic colorectal cancer & others [4] [5] [6] | | Key Metabolite | Information not publicly available | Activated to SN-38 by carboxylesterases [5] [6] | | Key Dose-Limiting Toxicity | Information not publicly available | Severe, delayed diarrhea & neutropenia [5] [7] [6] | | Key Pharmacogenomic Consideration | Information not publicly available | UGT1A1*28 allele associated with increased toxicity risk [5] |

Experimental & Research Context

Available data suggests that this compound (BN 80927) was designed as a homocamptothecin, a class of compounds where the lactone ring of traditional camptothecins is stabilized by an additional methylene group [2]. This modification is intended to improve stability and enhance antitumor activity.

The diagram below illustrates the conceptual mechanism of action and developmental status of Elomotecan based on the gathered information:

Elomotecan R&D Overview Homocamptothecin\nAnalog Homocamptothecin Analog Dual Inhibition Dual Inhibition Homocamptothecin\nAnalog->Dual Inhibition Mechanism Preclinical Research Preclinical Research Homocamptothecin\nAnalog->Preclinical Research Development Path Topoisomerase I Topoisomerase I Dual Inhibition->Topoisomerase I Topoisomerase II Topoisomerase II Dual Inhibition->Topoisomerase II DNA Unwinding\nBlocked DNA Unwinding Blocked Topoisomerase I->DNA Unwinding\nBlocked DNA Segregation\nBlocked DNA Segregation Blocked Topoisomerase II->DNA Segregation\nBlocked Cell Cycle Arrest Cell Cycle Arrest DNA Unwinding\nBlocked->Cell Cycle Arrest DNA Segregation\nBlocked->Cell Cycle Arrest Apoptosis\n(Cell Death) Apoptosis (Cell Death) Cell Cycle Arrest->Apoptosis\n(Cell Death) Phase 1 Clinical Trials\n(Neoplasms) Phase 1 Clinical Trials (Neoplasms) Preclinical Research->Phase 1 Clinical Trials\n(Neoplasms) No Further\nDevelopment Reported No Further Development Reported Phase 1 Clinical Trials\n(Neoplasms)->No Further\nDevelopment Reported Reported Potency Reported Potency Reported Potency->Homocamptothecin\nAnalog  Higher than reference  agents

Elomotecan's dual-target mechanism and early-phase development status.

References

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Elomotecan is classified as a homocamptothecin analog. Its core mechanism involves inhibiting both DNA topoisomerase I and topoisomerase II, setting it apart from earlier camptothecins that typically target only topoisomerase I [1] [2]. This dual inhibition disrupts DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells [2].

Key structural modifications in homocamptothecins, like a seven-membered β-hydroxylactone ring instead of the classic six-membered lactone, enhance stability and efficacy by resisting rapid hydrolysis and maintaining the active lactone form in physiological conditions [3].

Quantitative Data Summary

The table below summarizes key quantitative data from a Phase I dose-finding study of elomotecan in patients with advanced solid tumors [3].

Parameter Value / Finding Notes
Recommended Dose (RD) 60 mg Administered as a 30-min IV infusion every 3 weeks.
Maximum Tolerated Dose (MTD) 75 mg Dose-limiting toxicity (DLT) was observed.
Dose-Limiting Toxicity (DLT) Neutropenia -
Pharmacokinetics Linear Within the investigated dose range (1.5 to 75 mg).
Clearance (CL) Decreased with age Predicted 47% reduction for age 60, 61% for age 80 (vs. age 30).
Severe Adverse Events at RD (Grade 4)
- Neutropenia 20%
- Asthenia 5%
- Nausea 2%
- Vomiting 2%
Antitumor Efficacy at RD 41.7% stable disease Mean duration of 123.6 ± 43.4 days.

Experimental Insights and Protocols

Key findings on Elomotecan's activity and relevant experimental approaches are outlined below.

  • In Vitro and In Vivo Potency: Elomotecan demonstrated high potency in inhibiting the proliferation of various human tumor cell lines. In vivo studies using mouse xenograft models confirmed its significant activity in reducing tumor growth [3].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A population PK/PD model was developed to characterize the relationship between elomotecan exposure and the time course of the absolute neutrophil count (ANC). The model identified a direct, linear relationship between elomotecan exposure and the reduction of neutrophils, with the typical system-related parameters (e.g., mean transit time, baseline ANC) being consistent with those of other cytotoxic drugs, supporting the mechanism-based nature of the myelosuppression [3].

For researchers investigating topoisomerase inhibitors like elomotecan, the following methodologies from related studies on irinotecan are highly relevant [4]:

  • Cell Culture and Stable Knockdown: Use human colon adenocarcinoma cell lines (e.g., DLD-1, SW480). Generate stable knockdown of target proteins (e.g., OPN, p53) using lentiviral particles containing shRNA plasmids, followed by selection with puromycin.
  • Gene and Protein Expression Analysis:
    • qRT-PCR: To quantify mRNA expression levels of target genes (e.g., CDK inhibitors, OPN, PD-L1).
    • Western Blotting: To detect and quantify corresponding protein levels.
    • RNA Sequencing: Perform on tumor specimens to identify global changes in gene expression.
  • Cell Viability and Apoptosis Assays: Treat control and knockdown cells with the drug and assess cytotoxicity and apoptotic induction to determine the functional consequences of gene modulation.

Research and Development Status

Elomotecan has been evaluated in a Phase I dose-finding study, which established the recommended dose of 60 mg every 3 weeks [3]. Its development status for solid tumours is marked as "Discontinued" in the AdisInsight profile, with no recent development reports identified since 2017 [1]. This suggests that while its preclinical and early clinical profile was promising, its development for this indication did not proceed to later phases.

Elomotecan's Mechanism of Action Pathway

The following diagram visualizes the core mechanism of action of Elomotecan, from cellular entry to the induction of apoptosis.

G Start Elomotecan HCl (BN80927) MOA Dual Inhibition of Topoisomerase I & II Start->MOA Effect Stabilization of Cleavable Complexes MOA->Effect Consequence Replication Fork Collision & DNA Double-Strand Breaks Effect->Consequence Outcome Cell Cycle Arrest (S-G2 Phase) & Apoptosis Consequence->Outcome

Elomotecan induces DNA damage and apoptosis through dual topoisomerase inhibition.

Research Considerations

  • Dual Inhibition Strategy: Elomotecan's dual topoisomerase inhibition was a strategy to overcome limitations of single-target agents, potentially reducing resistance and increasing efficacy [3] [2].
  • Clinical Hurdles: Despite a promising mechanistic profile and established RD, elomotecan's development was discontinued [1]. This highlights that efficacy in early trials and a novel mechanism, while crucial, are not the sole determinants of a drug's successful development.

References

Elomotecan Hydrochloride: Core Properties & Structure

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key identified physicochemical and biological properties of Elomotecan hydrochloride.

Property Details
Drug Type Small molecule drug [1]
Synonyms Elomotecan; BN 80927 [1] [2]
CAS Registry No. 220998-10-7 (Elomotecan); 220997-99-9 (this compound) [1] [2]
Molecular Formula C₂₉H₃₂ClN₃O₄ (Elomotecan); C₂₉H₃₂N₃O₄Cl·HCl (Hydrochloride salt) [1] [2]
Molecular Weight 558.49602 g/mol [2]
Mechanism of Action Dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (Top II) [1] [2]
Highest Phase Phase 1 (as of May 2025) [1]
Therapeutic Area Neoplasms / Cancer [1]
Appearance White to off-white solid powder [2]
Storage Powder: -20°C (3 years) or 4°C (2 years); In solvent: -80°C (6 months) or -20°C (1 month) [2]

The simplified molecular structure and its proposed mechanism of action can be visualized in the following diagram.

G Elomotecan Elomotecan TOP1 TOP1 Elomotecan->TOP1  Inhibits TopoII TopoII Elomotecan->TopoII  Inhibits DSB DSB TOP1->DSB  Stabilizes  Complex TopoII->DSB  Induces Apoptosis Apoptosis DSB->Apoptosis  Leads to

Figure 1: Proposed dual inhibition of topoisomerase I and II by Elomotecan, leading to DNA damage and cancer cell death.

Experimental Research Considerations

For researchers working with this compound, here are some practical notes on its handling and biological context.

  • Solubility and Formulation [2]:

    • In Vitro: The compound may dissolve in DMSO. Other solvents like water, ethanol, or DMF can be tried with minimal product to avoid loss.
    • In Vivo: Several injection formulations are suggested for in vivo studies, commonly involving mixtures of DMSO, PEG300, Tween 80, and saline. For oral administration, suspension in 0.5% carboxymethylcellulose sodium (CMC Na) is a typical method.
  • Background on Camptothecin Analogs: Elomotecan is a camptothecin analog [2]. Camptothecins are a class of natural product-derived anticancer agents that function as specific inhibitors of topoisomerase I [3] [4]. They stabilize the transient complex between topoisomerase I and DNA (the "cleavable complex"), which converts single-strand breaks into irreversible double-strand breaks during DNA replication, ultimately triggering cell death [3].

References

Elomotecan preclinical studies and background

Author: Smolecule Technical Support Team. Date: February 2026

Elomotecan at a Glance

Attribute Description
Drug Class Homocamptothecin (hCPT) [1]
Origin Derivative of the natural product Camptothecin [1] [2] [3]
Primary Mechanism Topoisomerase I (Topo I) inhibitor [4] [1]
Key Structural Feature 7-membered beta-hydroxylactone ring (in contrast to the 6-membered ring in classic camptothecins) [1]
Development Rationale Enhanced plasma stability and reinforced inhibition of Topo I compared to conventional camptothecins [1]
Highest Phase Phase 1 (for Neoplasms) [4]

Mechanism of Action & Structural Advantage

Elomotecan belongs to the homocamptothecin class, which are novel derivatives of the natural anticancer alkaloid, camptothecin [1]. Its mechanism and key advantage over earlier compounds can be visualized as follows:

G CPT Camptothecin Lead Limitation Limitation: Unstable 6-membered lactone ring CPT->Limitation hCPT Homocamptothecin Design Limitation->hCPT Advantage Advantage: Stable 7-membered lactone ring hCPT->Advantage MoA Mechanism of Action hCPT->MoA Effect Stabilizes Topo I-DNA Cleavable Complex MoA->Effect Outcome DNA Double-Strand Breaks & Apoptotic Cell Death Effect->Outcome

Elomotecan's development rationale and primary mechanism of action.

The core mechanism involves inhibiting DNA topoisomerase I (Topo I), an essential enzyme for DNA replication and transcription [4] [1]. By stabilizing the transient "cleavable complex" between Topo I and DNA, Elomotecan converts the enzyme into a cellular poison. This stabilization prevents the relegation of DNA strands, leading to replication fork collision and irreversible DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells [1].

References

Elomotecan hydrochloride solubility in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Solubility

Elomotecan hydrochloride is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin family, and demonstrates higher anti-proliferative potency against tumor cells than some other reference drugs in its class [1] [2].

The table below summarizes its key chemical properties and available solubility data:

Property Value / Description
CAS Number 220997-99-9 [1] [2]
Molecular Formula C₂₉H₃₃Cl₂N₃O₄ [1] [2]
Molecular Weight 558.50 g/mol [1] [2]
Solubility in DMSO 100 mg/mL (approximately 179.05 mM) [1] [3]
Storage (Powder) -20°C for 2 years [1] [2]
Storage (DMSO Stock) 6 months at -80°C; 2 weeks at 4°C [1] [2]

Recommended Protocol for Preparing a DMSO Stock Solution

The following protocol is a standardized guideline for preparing a stock solution, as specific, peer-reviewed methods for this compound were not located in the searched literature.

Materials and Equipment
  • Active Compound: this compound powder [1].
  • Solvent: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).
  • Equipment: Analytical balance, calibrated pipettes, sterile glass vials or microcentrifuge tubes, vortex mixer, and sonicator.
Solution Preparation
  • Calculation: Determine the mass of powder required to achieve your desired stock concentration. For example, to prepare 1 mL of a 100 mg/mL stock solution, you would need to weigh 100 mg of this compound powder.
  • Weighing: Accurately weigh the calculated amount of the compound and transfer it to a clean vial.
  • Dissolution: Add the appropriate volume of DMSO directly to the vial. To ensure complete dissolution, vortex the mixture vigorously for 1-2 minutes, followed by brief sonication in a water bath sonicator for up to 5 minutes. If any undissolved particles remain, continue alternating between vortexing and sonication until the solution is clear.
  • Aliquoting: Immediately after the solution is clear, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Storage and Stability
  • For long-term storage (up to 6 months), keep the aliquots at -80°C [1] [2].
  • For short-term use, the stock solution can be kept at 4°C for up to 2 weeks [1] [2].
  • Always note the date of preparation and concentration on the vial, and allow the solution to warm to room temperature before opening to prevent water condensation.

Critical Experimental Considerations

DMSO Off-Target Effects

Even low concentrations of DMSO can have significant off-target effects in biological assays. One study found that DMSO concentrations as low as 0.004% (v/v) caused statistically significant changes in the expression and activation levels of numerous signaling proteins in lung cancer cell lines [4]. The effects were heterogeneous and depended on the cell line, DMSO concentration, and exposure time. It is crucial to keep the final concentration of DMSO constant across all experimental groups, including vehicle controls, and to use the lowest possible percentage (typically ≤0.5% v/v for cell-based assays) to minimize solvent-mediated artifacts.

Potential for Self-Association

While specific aggregation data for this compound is not available, related camptothecin analogs are known to self-associate in solution. A study on Irinotecan showed that it forms dimers and larger aggregates in DMSO at concentrations above 1 mM, which can influence its stability and activity [5]. Given the structural similarity, Elomotecan may exhibit similar behavior, especially in concentrated stock solutions. Be aware that this self-association could potentially affect the results of concentration-dependent experiments.

Experimental Workflow

The diagram below outlines the key steps for preparing and using an this compound stock solution in a cell-based assay.

G cluster_caution Critical Considerations Start Weigh Elomotecan HCl powder A Add DMSO solvent Start->A B Vortex and sonicate until clear A->B C Aliquot for storage B->C D Store at -80°C (6 months) C->D E Thaw aliquot for use D->E F Dilute in culture media (DMSO final conc. ≤0.5%) E->F G Apply to cell model (e.g., NSCLC lines) F->G C1 Verify DMSO final concentration is consistent in all groups C2 Include vehicle control (DMSO only) C3 Be aware of potential compound aggregation H Assay biological effects (Proliferation, Signaling) G->H

Conclusion

This compound is readily soluble in DMSO at least up to 100 mg/mL. Successful experimentation requires not only careful preparation and storage of the stock solution but also stringent control for DMSO-related off-target effects and awareness of potential compound-specific behaviors like aggregation. The provided protocol offers a foundation for handling this compound, though researchers should validate and optimize conditions for their specific experimental systems.

References

Comprehensive Application Notes and Protocols on Elomotecan Pharmacokinetic-Pharmacodynamic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elomotecan and its Clinical Pharmacology

Elomotecan (BN80927) is a novel homocamptothecin analog that represents an innovative addition to the topoisomerase I inhibitor class of anticancer agents. As a natural product-derived compound, it originates from the camptothecin family but features structural modifications that enhance its stability and therapeutic potential compared to earlier agents in this class. Elomotecan functions as a dual inhibitor, targeting both DNA topoisomerase I and topoisomerase II, which enables it to effectively disrupt DNA replication in cancer cells and trigger apoptosis [1]. This dual mechanism of action differentiates it from many conventional topoisomerase inhibitors and may contribute to its efficacy against various solid tumors.

The clinical development of Elomotecan has progressed through Phase I dose-finding studies, primarily investigating its use in patients with advanced solid tumors. These early clinical trials have established fundamental pharmacokinetic parameters and identified the recommended dosage of 60 mg administered as a 30-minute intravenous infusion once every 3 weeks. The maximum tolerated dose was determined to be 75 mg, with neutropenia representing the primary dose-limiting toxicity. Elomotecan exhibits linear pharmacokinetics with a clearance profile that demonstrates significant age-dependent variation, a critical consideration for clinical application [2]. Population modeling has predicted a 47% reduction in clearance for patients aged 60 years and a 61% reduction for those aged 80 years compared to younger patients (30 years), highlighting the importance of age-appropriate dosing strategies.

Pharmacokinetic Modeling Approaches

Compartmental Modeling Fundamentals

Compartmental modeling serves as a fundamental framework for characterizing the pharmacokinetic profile of pharmaceutical agents like Elomotecan. These models mathematically represent the body as a series of interconnected compartments that correspond to physiological spaces where a drug distributes and is eliminated. The primary objective of pharmacokinetic modeling is to predict drug concentrations in blood, tissues, and organs over time, enabling the optimization of dosing regimens for maximal efficacy and minimal toxicity [3]. For Elomotecan, which follows linear pharmacokinetics, compartmental models provide a robust approach to summarizing extensive concentration-time data into a limited set of meaningful parameters that describe the complete profile.

The development of an effective pharmacokinetic model follows a systematic procedure encompassing seven critical steps: (1) experimental design, (2) data collection, (3) model development based on observed data characteristics, (4) mathematical expression of the model, (5) data analysis according to the model, (6) evaluation of the data fit to the model, and (7) iterative model revision to eliminate inconsistencies until a satisfactory description of the data is achieved [3]. For Elomotecan specifically, population pharmacokinetic modeling has been successfully applied to clinical data from Phase I studies, revealing that the drug's clearance decreases significantly with patient age—a crucial finding for clinical dose optimization in the typically older cancer population [2].

Table 1: Key Pharmacokinetic Parameters of Elomotecan from Phase I Clinical Trial

Parameter Value Comments
Recommended Dose 60 mg 30-min IV infusion every 3 weeks
Maximum Tolerated Dose 75 mg Dose-limiting toxicity observed
Pharmacokinetic Profile Linear Dose-proportional exposure

| Clearance Impact of Age | -47% (60 yrs) -61% (80 yrs) | Compared to 30-year-old patients | | Dose-Limiting Toxicity | Neutropenia | Grade 4 incidence: 20% at RD | | Preliminary Efficacy | 41.7% stable disease | Mean duration: 123.6 ± 43.4 days |

Population Pharmacokinetic Analysis

Population pharmacokinetics extends conventional modeling approaches by specifically addressing the variability in drug concentrations between individuals who receive standard dosage regimens. This methodology is particularly valuable for drugs like Elomotecan, which are developed for heterogeneous patient populations with varying physiological characteristics and concomitant medications. The core purposes of population pharmacokinetic analysis include: estimating population means for parameters of interest, identifying and investigating sources of variability influencing drug pharmacokinetics, estimating the magnitude of intersubject variability, and quantifying random residual variability [3]. These objectives align perfectly with the clinical development needs of Elomotecan, especially given its established age-dependent clearance.

The population approach offers particular advantages for analyzing sparse data collected during later-stage clinical trials, where intensive sampling schedules are often impractical. For Elomotecan, this methodology enabled researchers to quantify the precise relationship between patient age and drug clearance despite the constraints of clinical trial design in oncology patients [2]. This approach can integrate relevant information from studies with both rich and sparse pharmacokinetic sampling, after single or multiple doses, and from both healthy volunteers and the target patient population, creating a comprehensive understanding of a drug's pharmacokinetic behavior across the entire development spectrum.

Pharmacokinetic-Pharmacodynamic Relationships

Exposure-Efficacy Modeling

The exposure-efficacy relationship for Elomotecan has been characterized through integrated pharmacokinetic-pharmacodynamic modeling during its Phase I clinical development. In the dose-finding study that enrolled 56 patients with advanced solid tumors, preliminary antitumor activity was observed, with 41.7% of patients in the recommended dose cohort achieving stable disease with a mean duration of 123.6 ± 43.4 days [2]. This clinical activity established the foundation for the recommended dose of 60 mg administered every three weeks, which demonstrated a favorable balance between efficacy and tolerability.

The pharmacodynamic modeling of Elomotecan's anticancer effects leverages its dual inhibition of topoisomerase I and II, which disrupts DNA replication and transcription in rapidly dividing cancer cells [1]. As a natural product-derived agent, Elomotecan exemplifies the ongoing importance of bioactive compounds from natural sources in oncology drug discovery. Indeed, statistical analyses indicate that approximately 79.8% of anticancer drugs approved between 1981 and 2010 were derived from or inspired by natural products, highlighting the continued significance of this approach in developing novel therapeutic agents [4]. The structural optimization of natural products like camptothecin into improved analogs such as Elomotecan represents a key strategy in modern drug development, addressing not only efficacy but also pharmacokinetic and safety profiles.

Exposure-Toxicity Modeling

Exposure-toxicity relationships represent a critical component of Elomotecan's clinical profile, with population pharmacokinetic-pharmacodynamic modeling identifying neutropenia as the primary dose-limiting toxicity. At the recommended dose of 60 mg, the incidence of severe (Grade 4) neutropenia was approximately 20%, while other significant adverse events included asthenia (5%), nausea (2%), and vomiting (2%) [2]. This toxicity profile informed the establishment of both the maximum tolerated dose (75 mg) and the recommended dose for further clinical studies.

The successful characterization of Elomotecan's exposure-toxicity relationship demonstrates the power of integrated pharmacokinetic-pharmacodynamic modeling in oncology drug development. By mathematically relating drug exposure parameters (such as area under the concentration-time curve or maximum concentration) to the probability or severity of specific toxicities, researchers can identify optimal dosing strategies that maximize therapeutic index. For Elomotecan, this approach confirmed that the 60 mg dose every three weeks provided the best balance between anticancer activity and manageable hematological toxicity, particularly neutropenia.

G Elomotecan PK-PD Modeling Framework PK Pharmacokinetics IV Administration PD_Efficacy Efficacy Response • Stable Disease (41.7%) • Duration: 123.6 days PK->PD_Efficacy Exposure-Efficacy PD_Toxicity Toxicity Response • Neutropenia (20% Gr4) • Asthenia (5%) • Nausea/Vomiting (2%) PK->PD_Toxicity Exposure-Toxicity Covariates Covariates • Patient Age • Organ Function Covariates->PK Influences Covariates->PD_Toxicity Modifies

Figure 1: Integrated PK-PD Modeling Framework for Elomotecan. The diagram illustrates the relationships between Elomotecan pharmacokinetics, efficacy outcomes, toxicity manifestations, and influential patient covariates.

Experimental Protocols and Methodologies

Population PK/PD Study Design

The population pharmacokinetic-pharmacodynamic study for Elomotecan followed a comprehensive protocol designed to characterize drug behavior and effects across a heterogeneous patient population. The study enrolled 56 patients with advanced solid tumors who received Elomotecan as a 30-minute intravenous infusion at doses ranging from 1.5 to 75 mg once every 3 weeks [2]. This dose-escalation design enabled researchers to simultaneously assess safety, tolerability, and pharmacokinetics across a wide exposure range, providing robust data for modeling relationships between dose, exposure, and both efficacy and toxicity outcomes.

Key procedural elements included serial blood sampling for pharmacokinetic analysis during the first treatment cycle, with samples collected pre-dose, at the end of infusion, and at multiple time points post-infusion to adequately characterize the absorption, distribution, and elimination phases. Pharmacodynamic assessments included regular monitoring of hematological parameters (for neutropenia assessment), documentation of all adverse events using standardized grading criteria, and tumor response evaluations performed according to RECIST criteria at predefined intervals. The integration of these diverse data streams enabled the development of a comprehensive population model that could simultaneously describe Elomotecan's pharmacokinetics and its relationship to both desired and adverse effects [2].

Table 2: Experimental Protocol for Elomotecan Population PK/PD Analysis

Protocol Component Specifications Purpose/Rationale
Patient Population 56 patients with advanced solid tumors Representative target population
Dosing Regimen 1.5-75 mg, 30-min IV infusion, every 3 weeks Dose-escalation design for exposure-response characterization
Blood Sampling Serial sampling during Cycle 1: pre-dose, end of infusion, multiple post-infusion times Comprehensive PK profile generation
PK Analysis Method Population modeling approach Quantification of interindividual variability
PD Endpoints Neutropenia (DLT), other AEs, tumor response (RECIST) Integrated safety and efficacy assessment
Covariate Analysis Age, organ function, other demographics Identification of factors influencing PK/PD
Bioanalytical Methods and Model Implementation

Bioanalytical methodology for quantifying Elomotecan concentrations in biological matrices represents a critical component of the pharmacokinetic modeling process. While specific analytical techniques for Elomotecan were not detailed in the available literature, standard approaches for camptothecin analogs typically involve high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection, providing the sensitivity and specificity required for precise concentration measurement in the low nanomolar range. These validated analytical methods must demonstrate acceptable precision, accuracy, and reproducibility across the expected concentration range to ensure the reliability of the resulting pharmacokinetic parameter estimates.

Model implementation typically employs specialized pharmacokinetic software platforms such as NONMEM, Monolix, or Phoenix NLME, which facilitate the development of population pharmacokinetic models using nonlinear mixed-effects modeling approaches. For Elomotecan, the structural model was linear, with parameter estimation achieved through maximum likelihood methods. The modeling process included comprehensive evaluation of covariates, with age emerging as a statistically and clinically significant predictor of drug clearance. Model evaluation employed standard diagnostic techniques including visual predictive checks, bootstrapping, and evaluation of goodness-of-fit plots to ensure the final model adequately described the observed data [2].

Mathematical Modeling of Drug Release Kinetics

Mathematical modeling of drug release kinetics provides valuable insights for formulation development and in vitro-in vivo correlation. While direct release data for Elomotecan formulations are not available in the searched literature, the general approach to such modeling can be illustrated through related systems. Various mathematical models are available for characterizing drug release profiles, including zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas (power law) models [5]. Each of these models possesses distinct strengths and is appropriate for different release mechanisms.

The model selection process typically employs statistical criteria such as the coefficient of determination (R²) or χ² minimization to identify the most appropriate model for a given dataset. For nanoparticle-based delivery systems similar to those that might be used for Elomotecan formulations, comparative studies have demonstrated that the Korsmeyer-Peppas model (Q(t) = Atⁿ) often provides the best fit to experimental release data [5]. This model is particularly useful for identifying the underlying release mechanism (Fickian diffusion, Case-II transport, or anomalous transport) based on the value of the release exponent n.

G Elomotecan PK Study Workflow Start Study Initiation Design Protocol Design • Dose escalation (1.5-75 mg) • 56 patients, solid tumors Start->Design Dosing Drug Administration • 30-min IV infusion • Every 3 weeks Design->Dosing Sampling Blood Sampling • Serial sampling schedule • Pre-dose to elimination phase Dosing->Sampling Bioanalysis Bioanalytical Assay • HPLC/MS detection • Plasma concentration measurement Sampling->Bioanalysis Modeling PK/PD Modeling • Population approach • Covariate analysis Bioanalysis->Modeling Results Results Interpretation • Linear PK • Age-dependent clearance • Neutropenia as DLT Modeling->Results

Figure 2: Elomotecan Pharmacokinetic Study Workflow. The diagram outlines the sequential steps in the design, execution, and analysis of a comprehensive PK/PD study for Elomotecan.

Applications and Strategic Implications

Clinical Development Optimization

The pharmacokinetic-pharmacodynamic modeling of Elomotecan has profound implications for its clinical development strategy. The identification of age-dependent clearance necessitates tailored dosing approaches for older patient populations, who represent a significant proportion of the cancer demographic. Specifically, the model-predicted 47% reduction in clearance for patients aged 60 years and 61% reduction for those aged 80 years suggests that fixed dosing may lead to overexposure in older individuals, potentially increasing toxicity risk without commensurate efficacy benefits [2]. This insight supports the consideration of age-stratified dosing or therapeutic drug monitoring in future clinical development.

Furthermore, the establishment of a clear exposure-neutropenia relationship provides a rational basis for dose individualization in special populations and for managing intercurrent events that might alter drug clearance. For instance, patients with hepatic impairment or those receiving concomitant medications that affect metabolic enzymes might require dose modifications based on their predicted exposure. The robust population model developed during Phase I testing can inform adaptive dosing strategies in later-stage trials, potentially enhancing the therapeutic index of Elomotecan in broader patient populations [2] [3].

Integration with Natural Product Drug Development

Elomotecan exemplifies the continuing importance of natural products in oncology drug discovery, particularly through the strategic optimization of lead compounds. As a homocamptothecin analog, it represents a structural refinement of the natural product camptothecin, designed to improve stability, efficacy, and tolerability [4] [6]. The pharmacokinetic and pharmacodynamic modeling approaches applied to Elomotecan provide a template for the rational development of other natural product-derived agents, enabling researchers to quantitatively relate structural modifications to changes in absorption, distribution, metabolism, and excretion properties.

The successful application of population PK/PD modeling to Elomotecan underscores the value of model-informed drug development for natural product-based agents, which often present complex pharmacokinetic profiles due to their intricate chemical structures. By employing these sophisticated modeling techniques early in clinical development, researchers can more efficiently identify optimal dosing strategies, recognize critical covariates affecting drug behavior, and design subsequent development stages with greater precision [2] [3]. This approach aligns with the broader trend toward model-informed precision dosing in oncology, where the narrow therapeutic index of most anticancer agents demands careful balancing of efficacy and toxicity.

Conclusion

The comprehensive pharmacokinetic-pharmacodynamic modeling of Elomotecan has provided crucial insights into its clinical profile and informed its development strategy. The population approach has successfully characterized the linear pharmacokinetics of the drug and identified age as a key covariate significantly influencing drug clearance. The integration of pharmacokinetic and pharmacodynamic data has established the exposure-response relationships underlying both efficacy (stable disease) and toxicity (primarily neutropenia), enabling the identification of a recommended dose of 60 mg every three weeks that appropriately balances these outcomes.

These application notes and protocols provide a framework for researchers conducting pharmacokinetic-pharmacodynamic analyses of Elomotecan and similar natural product-derived anticancer agents. The methodologies outlined—from study design through mathematical modeling—support the rational, model-informed development of these promising therapeutic agents. As natural products continue to provide valuable lead structures for oncology drug discovery [4] [6], the sophisticated application of pharmacokinetic-pharmacodynamic modeling will remain essential for optimizing their therapeutic potential and translating them into effective clinical treatments for cancer patients.

References

Introduction to PK/PD and Population Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic/Pharmacodynamic (PK/PD) analysis is a cornerstone of modern drug development, establishing a quantitative relationship between the administered dose, the resulting drug exposure in the body (PK), and the pharmacological effect (PD) [1]. Population PK/PD extends this approach by analyzing data from a full population of patients, explicitly quantifying and explaining the inter-individual variability in drug response using patient-specific characteristics like age, weight, or organ function [2].

This approach is vital for optimizing dosing regimens, setting susceptibility breakpoints for antimicrobials, and minimizing the emergence of resistance, particularly for drugs with a narrow therapeutic index [1]. The following protocols outline the key steps for implementing this methodology.

Methodological Framework for Population PK/PD Analysis

A robust population analysis is an iterative process that integrates data from various sources. The workflow below outlines the key stages from initial data collection to the final simulation for clinical decision-making.

G Start Start Data Data Collection & Management (PK, PD, Covariates) Start->Data PKmodel Structural PK Model (1, 2, or 3-compartment) Data->PKmodel PopPK Population PK Model (Estimation of IIV) PKmodel->PopPK Covariate Covariate Model (Explaining IIV) PopPK->Covariate PDmodel Integrated PK/PD Model (Emax, Indirect Response, etc.) Covariate->PDmodel ModelEval Model Evaluation (VPC, pcVPC, Bootstrap) PDmodel->ModelEval Simulation Clinical Trial Simulation (Virtual Populations, PTA/CFR) ModelEval->Simulation End End Simulation->End

Table 1: Key PK/PD Indices and Their Targets for Different Drug Action Types
Activity Pattern Primary PK/PD Index Definition Example Drug Classes
Concentration-Dependent fAUC₂₄/MIC Area under the free (unbound) drug concentration-time curve over 24 hours relative to the Minimum Inhibitory Concentration (MIC). Fluoroquinolones, Daptomycin [1]
fCₘₐₓ/MIC Maximum free drug concentration relative to the MIC. Aminoglycosides [1]
Time-Dependent %fT>MIC Percentage of the dosing interval that the free drug concentration exceeds the MIC. β-lactams (Penicillins, Cephalosporins, Carbapenems) [1]
Concentration-Dependent with Time-Dependence fAUC₂₄/MIC Area under the free concentration-time curve over 24 hours relative to the MIC. Vancomycin, Linezolid, Fluoroquinolones [1]

Protocol 1: Developing a Population Pharmacokinetic (PopPK) Model

This protocol details the steps for building a model that describes the typical population kinetics and the sources of variability.

  • Objective: To characterize the typical PK parameters (e.g., Clearance CL, Volume of Distribution Vd), estimate inter-individual variability (IIV), and identify significant patient covariates that explain this variability.

  • Data Requirements:

    • PK Data: Drug concentration-time data from a representative patient population. Sparse sampling (2-4 samples per patient) is common in population studies.
    • Covariate Data: Demographics (age, weight, sex), pathophysiological data (serum creatinine, bilirubin, albumin), and genetic information (e.g., UGT1A1 status for drugs like irinotecan [2]).
  • Software: Non-linear mixed-effects modeling software like NONMEM, Monolix, or R/Python packages.

  • Methodology:

    • Structural Model Development: Fit one-, two-, or three-compartment PK models to the data to describe the typical concentration-time profile.
    • Statistical Model Building: Incorporate IIV on key PK parameters (e.g., CL, Vd) assuming a log-normal distribution. Model residual unexplained variability (RUV).
    • Covariate Analysis: Systematically test the influence of covariates on PK parameters using stepwise forward addition and backward elimination. For example, evaluate the effect of body weight on Vd or the effect of bilirubin levels on CL [2].
    • Model Evaluation: Validate the final model using:
      • Visual Predictive Check (VPC): Compares simulated data from the model with the observed data.
      • Bootstrap: Assesses the stability and precision of parameter estimates.

Protocol 2: Establishing a Pharmacodynamic (PD) Link and Virtual Clinical Trials

This protocol connects the PopPK model to a measure of clinical effect, enabling the prediction of outcomes for different dosing strategies.

  • Objective: To develop a PD model that links drug exposure (e.g., free plasma concentration) to a pharmacological effect (e.g., tumor shrinkage, cell kill) and to simulate clinical trials using a virtual patient population.

  • Data Requirements:

    • PD Endpoints: In vitro efficacy data (e.g., from tumor organoids showing cell viability after drug exposure [3]) or clinical biomarkers.
    • Integrated Dataset: PK and PD data from the same individuals.
  • Methodology:

    • PD Model Development:
      • Use an in vitro PD model based on organoid data. The natural growth of organoids can be described by an exponential growth model, and the drug's inhibitory effect can be modeled using a Hill function [3]: dV/dt = k₉ * V - (Eₘₐₓ * Cʰ) / (EC₅₀ʰ + Cʰ) * V Where V is organoid volume, k₉ is the growth rate, Eₘₐₓ is the maximum effect, C is the drug concentration, EC₅₀ is the concentration for half-maximal effect, and h is the Hill coefficient.
      • Link the in vitro effect to in vivo prediction by incorporating the predicted active drug concentration in tumors over time from the PK model [3].
    • Virtual Clinical Trial Simulation:
      • Generate Virtual Patient Cohort: Create a large (e.g., n=1000) virtual population with realistic distributions of covariates (weight, age, organ function) matching the target clinical population [3].
      • Simulate PK/PD: Use the final PopPK and PD models to simulate drug exposure and tumor response for each virtual patient under different dosing regimens.
      • Calculate Outcomes: Analyze the simulation outputs to estimate key efficacy endpoints like Objective Response Rate (ORR), Progression-Free Survival (PFS), and the Probability of Target Attainment (PTA) for a given PD target [3]. The diagram below visualizes this integrated translational approach.

G InVitro In Vitro PD Data (Organoid Cell Viability) InVitroModel In Vitro PD Model (Growth & Kill) InVitro->InVitroModel Linking Translational Scaling InVitroModel->Linking PKData Clinical PK Data PKModel PBPK/PopPK Model (Drug Exposure) PKData->PKModel PKModel->Linking ClinicalPD Predicted Clinical Response (Tumor Shrinkage) Linking->ClinicalPD Sim Virtual Trial Simulation (Population PTA, ORR, PFS) ClinicalPD->Sim

Table 2: Key Outputs from Model-Based Virtual Clinical Trials
Output Metric Definition Application in Decision-Making
Probability of Target Attainment (PTA) The probability that a given dosing regimen achieves a predefined PK/PD target (e.g., fAUC/MIC) for a specific pathogen MIC. Dose selection and justification; identifying susceptible populations [1].
Cumulative Fraction of Response (CFR) The expected population PTA given the distribution of MICs in a target population of microorganisms. Predicting the overall likelihood of regimen success; benchmarking against other drugs [1].
Simulated Objective Response Rate (ORR) The proportion of virtual patients achieving a predefined tumor shrinkage threshold. Comparing efficacy of different dosing schedules or drug combinations [3].
Simulated Hazard Ratio (HR) The hazard ratio for outcomes like Progression-Free Survival between treatment arms in a virtual trial. Informing go/no-go decisions and phase III trial design [3].

Conclusion

While direct data on elomotecan is not available, the established PK/PD modeling framework provides a powerful pathway for its development. The integration of in vitro organoid models with PBPK/PopPK models and virtual clinical trial simulations represents a state-of-the-art, quantitative approach to predict clinical efficacy, optimize dosing, and de-risk the drug development process [3] [4]. Applying these protocols can systematically guide researchers in generating robust, data-driven evidence to support the clinical advancement of elomotecan.

References

Elomotecan solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound: Elomotecan

Elomotecan is a novel, semi-synthetic derivative of camptothecin, a natural product isolated from the Chinese tree Camptotheca acuminata [1] [2]. It belongs to the class of drugs known as topoisomerase I inhibitors. Its proposed mechanism of action is consistent with other drugs in its class, which you can visualize in the diagram below.

G Elomotecan Elomotecan TopoI_DNA_Complex Topoisomerase I-DNA Complex Elomotecan->TopoI_DNA_Complex Binds and Inhibits Stabilized_Complex Stabilized 'Cleavable' Complex TopoI_DNA_Complex->Stabilized_Complex DSB Double-Strand DNA Breaks Stabilized_Complex->DSB Collision with Replication Fork Apoptosis Irreversible DNA Damage & Apoptosis DSB->Apoptosis

Like its predecessors (topotecan, irinotecan), and a significant percentage of modern new chemical entities (NCEs), elomotecan is expected to face significant aqueous solubility challenges [3] [4] [5]. Poor solubility is a primary cause of low and variable oral bioavailability, as a drug must be in solution to be absorbed from the gastrointestinal tract [4] [5].

Troubleshooting Guide: Solubility Enhancement Strategies

The following table summarizes the primary technical strategies available to address poor solubility, which are applicable to compounds like elomotecan.

Strategy Category Key Principle Consideration for Elomotecan/Camptothecins
Salt Formation [4] [5] Chemical Modification Forms a salt with an acid/base to improve solubility and dissolution rate. Applicable only if the molecule has ionizable groups. May face stability issues (hygroscopicity) or precipitation in GI tract [3].
Amorphous Solid Dispersions (ASD) [3] Physical Modification / Formulation Kinetically traps the API in a high-energy, amorphous state within a polymer matrix, enhancing solubility. A leading technique for BCS Class II/IV drugs. Spray drying is a common, scalable manufacturing method [3].
Particle Size Reduction (Nanonization) [4] [5] Physical Modification Increases surface area-to-volume ratio to enhance dissolution rate. Micronization may be insufficient; nanosuspensions can be more effective. Concerns include physical stress on the API and potential for re-aggregation [4].
Lipid-Based Formulations [3] [5] Formulation Incorporates the drug into lipids, surfactants, and co-solvents to enhance solubility and absorption. Highly effective for lipophilic drugs. Requires a good solubility of the API in lipidic/ organic phases [3].
Complexation (e.g., Cyclodextrins) [5] Formulation The API fits into the hydrophobic cavity of a cyclodextrin molecule, improving aqueous solubility. Useful for both liquid and solid dosage forms. Can improve both solubility and stability [5].
Prodrug Approach [6] [5] Chemical Modification Chemically modifies the API to a more soluble derivative, which converts back to the active drug in vivo. Used successfully for irinotecan (a prodrug for SN-38). Requires careful design to ensure efficient conversion [1] [7].

The selection of the optimal strategy should be guided by the Developability Classification System (DCS), which helps determine if the molecule is dissolution-rate-limited (DCS IIa) or solubility-limited (DCS IIb) [5]. For solubility-limited drugs like elomotecan is likely to be, technologies such as ASDs, lipid-based systems, and complexation are often required [5].

Experimental Workflow for Solubility Screening

A systematic, tiered approach is recommended to identify the best solubility enhancement strategy efficiently. The general workflow is as follows.

G Start Start: Characterize Native API Step1 BCS/DCS Classification (pH-solubility, Permeability) Start->Step1 Step2 Tier 1: High-Throughput Screening (Salt/Cocrystal Screening, Excipient Compatibility) Step1->Step2 Step2->Step1 No viable leads Step3 Tier 2: Prototype Formulation & In Vitro Testing (e.g., create ASD via spray drying) Step2->Step3 Promising leads Step3->Step2 Poor performance Step4 Tier 3: In Vivo Pharmacokinetic Study Step3->Step4 Promising prototypes Success Lead Formulation Identified Step4->Success

Detailed Methodologies for Key Experiments

  • Spray Drying for Amorphous Solid Dispersions (ASD) [3]

    • Objective: To produce an ASD to enhance solubility and dissolution rate.
    • Protocol:
      • Solution Preparation: Dissolve the elomotecan API and a polymer carrier (e.g., HPMC-AS, PVP-VA) in a volatile organic solvent (e.g., acetone, methanol). The use of heated solvents or volatile aids (e.g., acetic acid for basic drugs, ammonia for acidic drugs) can be critical for dissolving APIs with low organic solubility [3].
      • Spray Drying: Pump the solution through a nozzle into a heated drying chamber. The rapid evaporation of the solvent kinetically traps the drug in an amorphous state within the polymer matrix.
      • Collection & Drying: Collect the dried powder in a cyclone and subject it to secondary drying to remove residual solvents to within ICH limits.
    • Analysis: Characterize the solid state using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm amorphization. Perform dissolution testing under biorelevant conditions (e.g., FaSSIF) to evaluate performance.
  • Salt Formation and Screening [5]

    • Objective: To identify a stable salt form with improved aqueous solubility.
    • Protocol:
      • Slurry Experiment: Suspend the free form of elomotecan in a suitable solvent with various counterions (e.g., HCl, H2SO4 for bases; Na, K for acids).
      • Equilibration: Agitate the slurry for a defined period (e.g., 24-48 hours) at a controlled temperature.
      • Filtration and Analysis: Filter the resulting solid and analyze it using techniques like PXRD and DSC to identify the formation of a new crystalline phase (the salt).
      • Solubility Measurement: Determine the equilibrium solubility of the new salt form in aqueous buffers across a physiologically relevant pH range (1.2 - 7.4).

Frequently Asked Questions (FAQs)

Q1: Our elomotecan ASD shows good solubility in vitro but poor bioavailability in animal models. What could be the cause? This is a common issue where the drug dissolves rapidly but precipitates in the gastrointestinal fluid before it can be absorbed. Solutions include:

  • Polymer Selection: Switch to or blend with polymers that better inhibit precipitation (e.g., HPMC-AS).
  • Surfactants: Incorporate a small percentage of a surfactant (e.g., SLS, D-α-Tocopherol polyethylene glycol succinate - TPGS) into the formulation to stabilize the dissolved drug [3] [5].

Q2: Why is nanoparticle albumin-bound technology (like in Abraxane) a potential strategy for elomotecan? This technology is highly suitable for poorly soluble anticancer drugs. Albumin nanoparticles utilize natural albumin pathways to potentially enhance drug delivery to tumors and can circumvent the use of toxic solvents required for traditional formulations (like the Cremophor EL used in early paclitaxel IV solutions) [1]. This aligns with the ongoing development of novel nanoparticle formulations for drugs like irinotecan [1] [8].

Q3: What are the primary analytical techniques for characterizing a successful solubility-enhanced formulation?

  • Solid-State Characterization: PXRD and DSC to confirm amorphization (for ASD) or new crystal form (for salt/cocrystal).
  • Dissolution Testing: Non-sink dissolution in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance.
  • Stability Studies: Long-term and accelerated stability studies (e.g., ICH guidelines) to assess the physical and chemical stability of the formulation, particularly the risk of recrystallization in ASDs.

Key Takeaways and Future Directions

  • Focus on Formulation Technology: Overcoming elomotecan's solubility challenge will likely hinge on advanced formulation rather than simple chemical tweaks. Amorphous Solid Dispersions and lipid-based systems represent the most promising paths forward [3] [5].
  • Systematic Screening is Critical: There is no universal solution. A tiered experimental workflow that progresses from high-throughput screening to in vivo validation is essential for identifying the optimal strategy [5].
  • Consider the Target Product Profile: The choice of strategy (e.g., for oral vs. intravenous delivery) must align with the intended clinical use. For IV administration, achieving sufficient solubility in a safe vehicle is paramount [5].

References

Elomotecan Clinical Profile & Neutropenia Incidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical data on elomotecan-induced neutropenia from a Phase I dose-finding study [1].

Parameter Description and Incidence at the Recommended Dose (60 mg)
Recommended Dose (RD) 60 mg, administered as a 30-min intravenous infusion once every 3 weeks [1].
Dose-Limiting Toxicity (DLT) Neutropenia was identified as the dose-limiting toxicity [1].
Severe (Grade 4) Neutropenia 20% of subjects experienced Grade 4 neutropenia at the RD [1].
Other Notable Adverse Effects Asthenia (5%), nausea (2%), and vomiting (2%) of severe grade were also observed at the RD [1].
Pharmacokinetic (PK) Note Elomotecan exhibits linear pharmacokinetics, and clearance decreases with patient age [1].

Management of Febrile Neutropenia: A Guide for Clinical Trials

Febrile neutropenia (FN) is a serious oncological emergency. The following guidelines, synthesized from major oncology societies, are essential for managing this complication in a clinical trial setting [2] [3] [4].

Risk Stratification of Febrile Neutropenia

Not all patients with FN have the same risk of severe complications. The Multinational Association for Supportive Care in Cancer (MASCC) risk index is a validated tool to stratify patients [3].

  • Low-Risk: MASCC score ≥ 21. These patients may be candidates for oral or outpatient antibiotic therapy under specific conditions [3].
  • High-Risk: MASCC score < 21. These patients require hospitalization for intravenous empiric antibiotic therapy [2] [3].

The diagram below illustrates the decision-making workflow for a patient presenting with febrile neutropenia.

Start Patient Presents with Febrile Neutropenia A Immediate Assessment: Cultures, Exam, MASCC Score Start->A B MASCC Score ≥ 21? A->B C Classify as Low-Risk B->C Yes D Classify as High-Risk B->D No E Consider Oral/Empiric Therapy (if clinically stable) C->E F Hospital Admission & IV Empiric Antibiotics D->F G Close Monitoring E->G F->G

Initial Empiric Antibiotic Therapy

Empiric, broad-spectrum antibiotics must be administered promptly after obtaining cultures [2] [4].

  • High-Risk Patients & Initial Monotherapy: Recommended regimens include an antipseudomonal beta-lactam such as [2] [3] [4]:

    • Cefepime
    • A carbapenem (e.g., Meropenem, Imipenem-cilastatin)
    • Piperacillin-tazobactam
  • Modification for Resistant Organisms: Therapy should be modified based on culture results or clinical suspicion of resistant pathogens [2]:

    • MRSA: Add Vancomycin, Linezolid, or Daptomycin.
    • VRE: Add Linezolid or Daptomycin.
    • ESBL-producing gram-negative bacteria: Use a Carbapenem.
    • KPC-producing organisms: Use Polymyxin-colistin, Tigecycline, or a newer β-lactam.
  • Adding Antifungal Therapy: If fever persists for 4-7 days despite antibiotics, add empiric antifungal coverage (e.g., lipid-formulation Amphotericin B, Voriconazole, or an Echinocandin) [2].

Use of Colony-Stimulating Factors (CSFs)

Granulocyte Colony-Stimulating Factors (G-CSFs) like filgrastim can shorten the duration of neutropenia [2].

  • Prophylactic Use: Primary prophylaxis with G-CSF is recommended when the risk of febrile neutropenia from a chemotherapy regimen is >20% [2]. For elomotecan, with a 20% incidence of Grade 4 neutropenia at the RD, prophylactic G-CSF should be strongly considered in clinical trial design and patient management.
  • Therapeutic Use: CSFs are not routinely used for all afebrile neutropenic patients but should be considered for those with febrile neutropenia who are at high risk for infection-associated complications [2].

Pharmacodynamic Modeling of Neutropenia

For researchers, quantitative modeling of elomotecan's myelosuppressive effect is a powerful tool. The time course of Absolute Neutrophil Count (ANC) can be described using semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models [5].

  • Model Structure: These models typically represent the physiological process of hematopoiesis, including a proliferating compartment of precursor cells in the bone marrow, several transit compartments to model maturation delay, and a circulating blood compartment for ANC [5].
  • Drug Effect: Elomotecan's effect is typically modeled as an inhibition of the proliferation rate or the number of cells in the proliferative compartment [5].
  • Feedback Mechanism: A key feature is a feedback mechanism from the circulating neutrophils that stimulates proliferation, which helps model the rebound of ANC after the drug's effect subsides [5].

The following diagram outlines the structure of a commonly used semi-mechanistic model for drug-induced myelosuppression.

Prol Proliferation Compartment (Self-renewing cells) Transit1 Maturation Delay (Transit Compartments) Prol->Transit1 k_tr Circ Circulating Neutrophils (Measured ANC) Transit1->Circ k_tr Circ->Prol (Circ₀/Circ)γ Drug Elomotecan Exposure (Plasma Concentration) Drug->Prol Inhibits Proliferation (E_max or Linear) Feedback (Feedback Loop)

Frequently Asked Questions for Researchers

Q: What is the maximum tolerated dose (MTD) of elomotecan and the primary rationale for dose reduction? A: The MTD of elomotecan in the Phase I study was 75 mg, but the Recommended Dose was established at 60 mg. This dose reduction was primarily due to neutropenia being the dose-limiting toxicity [1].

Q: Are there specific patient factors that increase the risk of elomotecan-induced neutropenia? A: Yes. The population PK analysis for elomotecan indicated that drug clearance decreases with age, predicting higher exposure in older patients. This suggests that age is an important factor to consider in trial design and management [1].

Q: What are the key criteria for discontinuing empiric antibiotic therapy in a patient with febrile neutropenia? A: Antibiotics can typically be discontinued when the patient has been afebrile for at least 48 hours, is clinically stable, and has an ANC that has recovered to ≥ 500 cells/mm³ [4].

A Note on Information Gaps

The provided information is largely based on a single Phase I study [1] and general FN management guidelines. For comprehensive drug development, you may need to investigate:

  • Cumulative Hematologic Toxicity: Data on whether neutropenia worsens over multiple cycles of elomotecan.
  • Combination Therapy Toxicity: The neutropenic profile when elomotecan is combined with other cytotoxic agents.
  • Detailed Pharmacodynamic Model Parameters: The specific system- and drug-related parameter estimates (e.g., kₚᵣₒₗ, kₜᵣ, Eₘₐₓ, EC₅₀) for elomotecan, which are crucial for quantitative modeling.

References

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Elomotecan Hydrochloride

For quick reference, here are the key details for this compound:

Attribute Description
Drug Type Small molecule drug [1]
Mechanism of Action TOP1 inhibitors (DNA topoisomerase I inhibitors), Top II inhibitors (Topoisomerase II inhibitors) [1]
Highest Phase of Development Phase 1 [1]
Therapeutic Area Neoplasms (as tested in clinical trials) [1]
Molecular Formula C29H32ClN3O4 [1]

FAQ: Elomotecan and Age-Related Clearance

Q: Is there published data on age-related clearance reduction for Elomotecan?

A: No. As Elomotecan is currently in Phase 1 clinical trials, detailed population pharmacokinetic analyses that would identify covariates like age on clearance are not yet publicly available [1]. Such data is typically generated in later-phase trials.

Q: How can we proactively investigate the potential for age-related clearance changes?

A: You can build a Population Pharmacokinetic (PopPK) model. This approach quantifies drug clearance in the target population and identifies patient-specific factors (covariates) that explain variability in drug exposure [2].

Troubleshooting Guide: Unexpected PK Variability

Scenario: During preclinical or early clinical studies of a new camptothecin analogue, you observe high inter-individual variability in plasma drug concentrations.

Investigation Protocol: Follow this workflow to identify the source of variability, including the potential impact of age.

cluster_0 Covariate Analysis Start Unexpected PK Variability Observed Step1 1. Develop Structural PK Model Start->Step1 Step2 2. Develop Base PopPK Model Step1->Step2 Step3 3. Covariate Model Building Step2->Step3 Step4 4. Evaluate Final Model Step3->Step4 C1 Test Physiological Covariates: - Age - Body Weight - Organ Function Result Quantified Impact of Age on Drug Clearance Step4->Result C2 Test Demographic Covariates: - Sex - Race C1->C2 C3 Statistically Significant Covariates Retained C2->C3

The following table outlines the detailed methodology for the PopPK analysis [2].

Step Objective Key Actions & Considerations
1. Develop Structural PK Model Describe the typical drug concentration-time profile for a typical individual. Fit compartmental models (e.g., 1-, 2-compartment) to the data. Select the model that best fits the observed data.
2. Develop Base PopPK Model Quantify the magnitude of inter-individual variability (IIV) and residual unexplained variability. Use a mixed-effects modeling approach. The model now has fixed effects (population typical values) and random effects (IIV).
3. Covariate Model Building Identify and quantify patient factors that explain the IIV in PK parameters. Test the influence of covariates like age, body weight, sex, and organ function on parameters like Clearance (CL) and Volume of Distribution (V). Use statistical criteria for inclusion.
4. Evaluate Final Model Ensure the model is robust and predictive. Use diagnostic plots (e.g., observed vs. predicted concentrations). Validate the model using techniques like bootstrapping or visual predictive checks.

Experimental Protocol: PopPK Analysis in Clinical Trials

This protocol provides a framework for generating the data needed for a PopPK analysis.

1. Objective: To characterize the population pharmacokinetics of Elomotecan and identify demographic and physiological factors (e.g., age, renal function) that significantly influence drug clearance.

2. Materials:

  • Investigational drug: this compound.
  • Subjects: Patients enrolled in the clinical trial, with a wide a range of ages and organ function if possible.
  • Equipment: LC-MS/MS system for bioanalysis.

3. Procedure:

  • Data Collection:
    • PK Sampling: Collect sparse blood samples (a few time points per patient) across the patient population. The timing should be optimized to capture absorption, distribution, and elimination phases.
    • Covariate Data: Record patient-specific data at the time of PK sampling. Essential covariates include: Age, Body Weight, Sex, Serum Creatinine (for renal function), Albumin (for hepatic function).
  • Bioanalysis: Quantify plasma concentrations of Elomotecan using a validated analytical method (e.g., LC-MS/MS).
  • Data Analysis:
    • Use specialized software for nonlinear mixed-effects modeling (e.g., NONMEM, Monolix, or R/Python packages).
    • Execute the PopPK workflow as detailed in the troubleshooting guide above.

4. Output: A mathematical model that can predict Elomotecan exposure in a new patient based on their individual covariates, such as age. The model's output would be a equation like: Individual Clearance (CL) = Typical Population CL * (Age / Median Age)^Power.

The search results confirm that Elomotecan is an early-stage drug, and detailed clinical data is not publicly available [1]. The provided methodology is based on established pharmacometric principles [2] and the known camptothecin class of drugs [3].

References

Elomotecan dose-limiting toxicities handling

Author: Smolecule Technical Support Team. Date: February 2026

Elomotecan Toxicity Troubleshooting Guide

The table below summarizes the primary dose-limiting toxicities (DLTs) and their management strategies as identified in the Phase I dose-finding study [1].

Toxicity Description & Onset Management Protocol Dose Modification

| Neutropenia | Myelosuppression leading to a dangerous drop in neutrophil count. The primary DLT. | - Monitor complete blood counts (CBC) regularly [1].

  • Watch for signs of infection. | - Maximum Tolerated Dose (MTD): 75 mg [1].
  • Recommended Dose (RD): 60 mg [1]. | | Asthenia / Fatigue | Severe fatigue or lack of energy. | - Provide supportive care.
  • Rule out other causes (e.g., anemia). | Dose reduction may be required; 5% experienced severe (Grade 4) asthenia at the RD [1]. | | Nausea & Vomiting | Gastrointestinal distress. | - Administer antiemetic medications before and after infusion [1]. | Dose reduction may be required; 2% experienced severe (Grade 4) nausea/vomiting at the RD [1]. |

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended administration schedule for Elomotecan in clinical trials? Based on the Phase I study, Elomotecan should be administered as a 30-minute intravenous infusion once every 3 weeks at a dose of 60 mg [1]. This was the established Recommended Dose (RD).

Q2: Are there specific patient factors that affect Elomotecan's pharmacokinetics and toxicity? Yes. The population pharmacokinetic model from the Phase I study predicted that clearance of Elomotecan decreases with age [1]. The model forecasted a 47% reduction in clearance for patients aged 60 and a 61% reduction for patients aged 80, compared to younger patients (30 years old) [1]. This suggests that age should be a consideration for dose adjustment in study protocols.

Q3: How do the toxicities of Elomotecan compare to other camptothecin analogs, like irinotecan? While both are topoisomerase I inhibitors, their toxicity profiles show notable differences. Irinotecan's dose-limiting toxicity is often severe, life-threatening diarrhea (both early- and late-onset), which requires proactive management with atropine and loperamide [2] [3] [4]. In contrast, the Phase I data for Elomotecan identified neutropenia as the primary DLT [1]. Although diarrhea was observed in some patients, it was not reported as the primary dose-limiting event in the same way [1].

Experimental & Monitoring Protocols

Essential Laboratory Monitoring:

  • Complete Blood Count (CBC) with Differential: Monitor frequently, especially before each cycle, to track neutrophil counts [1].
  • Liver Function Tests (LFTs): Although not explicitly stated for Elomotecan, given its metabolic profile and the hepatobiliary elimination of similar drugs, monitoring bilirubin and liver enzymes is a prudent safety measure [2] [4].

Supporting Experimental Workflow: The following diagram outlines the key decision pathway for managing patients on Elomotecan based on the Phase I findings.

elomotecan_workflow Start Start: Patient on Elomotecan Monitor Regular Monitoring: CBC with Differential Start->Monitor Decision Neutrophil Count < 1500/mm³ or Neutropenic Fever? Monitor->Decision ActionWithhold Withhold Elomotecan Dose Decision->ActionWithhold Yes Continue Continue Treatment at 60 mg every 3 weeks Decision->Continue No ActionResume Resume at Reduced Dose When ANC ≥ 1500/mm³ ActionWithhold->ActionResume ActionResume->Monitor

Key Recommendations for Protocol Design

  • Proactive Neutrophil Monitoring is the most critical activity. The management of neutropenia is the primary factor in successfully maintaining patients on therapy [1].
  • Consider Patient Age in your statistical analysis and potential dose-adjustment rules, as pharmacokinetics are significantly influenced by age [1].
  • Establish Clear Guidelines for managing other common toxicities like asthenia, nausea, and vomiting with standard supportive care measures to preserve patients' quality of life and protocol adherence [1].

References

Known Safety Information for Elomotecan

Author: Smolecule Technical Support Team. Date: February 2026

The information below is summarized from a commercial safety data sheet (SDS) for researchers handling the compound in a laboratory setting [1].

Hazard Category GHS Classification Hazard Statements Precautionary Measures for Handling
Acute Oral Toxicity Category 4 H302: Harmful if swallowed P264, P270, P330, P301+P312
Aquatic Toxicity Category 1 H410: Very toxic to aquatic life with long-lasting effects P273, P391, P501
Other Hazards Not fully classified Symptoms and effects not fully investigated Use with appropriate exhaust ventilation, personal protective equipment (PPE), and avoid dust formation.

A Strategic Framework for Troubleshooting

Since Elomotecan is a homocamptothecin, a derivative of the camptothecin family (which includes Irinotecan and Topotecan), a logical troubleshooting approach is to consider the well-documented adverse effects of its parent class [2]. The following workflow outlines a potential investigative strategy for managing Elomotecan's adverse effects, based on this class-based reasoning.

ecosystem Start Reported Adverse Effect (e.g., Diarrhea, Neutropenia) Step1 1. Check Camptothecin-Class Toxicity Profile Start->Step1 Step2 2. Investigate Metabolism & Pharmacogenomics Step1->Step2 Informs Step3 3. Explore Gut Microbiome Interactions Step2->Step3 Informs e1 UGT1A1*28/*6 variants linked to severe toxicity [3] Step2->e1 Step4 4. Develop Mitigation Strategies Step3->Step4 Informs e2 Bacterial β-glucuronidase (GUS) reactivates drug in gut [3] [4] Step3->e2 End Potential Protocol Adjustments Step4->End e3 Tectorigenin shown to protect intestinal barrier in mice [5] Step4->e3 p1 Evidence from Irinotecan:

Relevant Evidence from the Camptothecin Class

The proposed strategy is supported by concrete research on irinotecan, which could serve as a model for investigating Elomotecan:

  • Pharmacogenomics: For irinotecan, patients carrying the UGT1A1*28 or *6 alleles are classified as intermediate or poor metabolizers. This leads to reduced detoxification of the active drug SN-38 and a significantly higher risk of severe neutropenia and diarrhea [3]. The FDA and EMA recommend dose adjustments based on UGT1A1 genotype [3].
  • Gut Microbiome Role: A significant cause of irinotecan's dose-limiting diarrhea is the reactivation of the drug in the gut. The inactive metabolite SN-38G is converted back to the toxic SN-38 by bacterial enzymes called β-glucuronidase (GUS) in the intestine [3] [4]. High levels of specific bacterial GUS activity are being investigated as a biomarker for predicting gastrointestinal toxicity [4].
  • Mitigation Strategies: Research into mitigating irinotecan's intestinal toxicity is ongoing. A 2025 study found that Tectorigenin, a natural flavonoid, alleviated intestinal inflammation and protected the intestinal barrier in mice by activating the Nrf2/Keap1 signaling pathway. It also showed a synergistic effect in enhancing irinotecan's anti-colon cancer efficacy [5].

Suggested FAQs for Your Technical Center

Here are some potential questions your resource could address, framed using the class-based reasoning approach.

  • Q: What are the most likely dose-limiting toxicities for Elomotecan?

    • A: Based on the camptothecin class, the most probable candidates are myelosuppression (neutropenia) and delayed-onset diarrhea. Meticulous monitoring of blood counts and gastrointestinal symptoms in preclinical and clinical studies is crucial.
  • Q: Are there any predictive biomarkers for Elomotecan toxicity?

    • A: While not yet established for Elomotecan, research should focus on UGT1A1 genotyping (for systemic toxicity risk) and potentially profiling gut bacterial β-glucuronidase (GUS) activity (for gastrointestinal toxicity risk), as these are critical for irinotecan.
  • Q: How can drug-induced intestinal toxicity be managed?

    • A: Protocols may include the prophylactic use of antidiarrheal agents (e.g., loperamide). Emerging strategies from research, such as the use of Nrf2 pathway activators (e.g., Tectorigenin) or specific GUS inhibitors, represent a promising area for investigation for Elomotecan [5].

I hope this structured, class-based approach provides a solid foundation for developing your technical support materials. Given that Elomotecan is an investigational drug, accessing proprietary clinical trial data or contacting the drug developer directly would be the next logical step to obtain more specific and definitive information.

References

Analytical Techniques for Camptothecin Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For a new drug like Elomotecan, method development is essential as official procedures are not available in pharmacopoeias and literature may be limited due to patents [1]. The table below summarizes applicable techniques based on the analysis of similar compounds, such as Irinotecan.

Analytical Technique Measured Compound(s) Key Details Application Context
UPLC-MS/MS [2] Irinotecan, SN-38, SN-38G Human plasma & tumor tissue; LLE/enzymatic extraction; C18 column; 0.1% formic acid in water/acetonitrile mobile phase Pharmacokinetic studies (complex biological matrices)
HPLC-PDA [3] Irinotecan Polyolefin infusion bags; 0.9% sodium chloride dilution; C18 column Drug product stability testing (formulation)
UV-Spectrophotometry [4] Irinotecan HCl Aqueous solution; analysis at 247 nm (simple UV) or 268 nm (1st derivative) Routine analysis of bulk drug & dosage forms
HPTLC-Densitometry [4] Irinotecan HCl Silica gel plates; toluene/ethyl acetate/methanol/carbon tetrachloride (9.2:5:0.9:0.8 v/v) mobile phase; analysis at 317 nm Routine analysis of bulk drug & dosage forms

Method Development Workflow & Troubleshooting

The following diagram illustrates the core workflow for developing an analytical method, integrating the key stages and decision points.

G Start Define Analytical Goal SamplePrep Sample Preparation Start->SamplePrep Separation Separation & Analysis SamplePrep->Separation P1 Sample Matrix Complex? SamplePrep->P1  Define strategy Validation Method Validation Separation->Validation P2 Sensitivity Requirements? Separation->P2 End Validated Method Validation->End P4 Does Method Meet Validation Criteria? Validation->P4 P1->Separation  Biological matrix may require protein precipitation or LLE P2->Validation  Low LOD/LOQ needed for metabolite quantification P3 Co-eluting Peaks or Poor Resolution? P4:s->Separation:n No P4->End Yes

Detailed Protocols for Cited Experiments

1. UPLC-MS/MS Method for Irinotecan & Metabolites in Biological Matrices [2] This protocol is highly relevant for quantifying Elomotecan and its potential metabolites in preclinical studies.

  • Objective: To simultaneously determine concentrations of a camptothecin drug and its metabolites in human plasma and tissue.
  • Sample Preparation:
    • Plasma: Use protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol).
    • Tumor Tissue: Homogenize the tissue, followed by enzymatic digestion and liquid-liquid extraction (LLE).
  • Chromatography:
    • Column: Acquity UPLC BEH C18 (or equivalent).
    • Guard Column: VanGuard pre-column.
    • Mobile Phase:
      • A: Water + 0.1% Formic Acid
      • B: Acetonitrile + 0.1% Formic Acid
    • Gradient: Develop a linear gradient elution program to achieve separation.
  • Mass Spectrometry:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
  • Validation: Validate the method for linearity, precision, accuracy, LLOQ, selectivity, matrix effect, and stability per regulatory guidelines (e.g., ICH, EMA).

2. HPLC-PDA Method for Irinotecan in Infusion Bags [3] This protocol is suitable for testing the stability and concentration of a formulated Elomotecan product.

  • Objective: To measure the concentration of a drug in a simple aqueous formulation (like an infusion bag) and monitor its stability.
  • Sample Preparation: Dilute the infusion solution with 0.9% sodium chloride or a compatible solvent to within the analytical method's range.
  • Chromatography:
    • Column: C18 column is typical.
    • Mobile Phase: Develop an isocratic or gradient mixture of a buffer (e.g., phosphate) or water and a water-miscible organic solvent (e.g., acetonitrile or methanol).
    • Detection: Photodiode Array (PDA) detector. Set the detection wavelength based on the drug's UV spectrum (for Irinotecan, 220-370 nm was monitored).
  • Validation: Validate for linearity, precision, accuracy, LOD, LOQ, and robustness. Specifically test for forced degradation (acid, base, oxidation, heat, light) to ensure the method is "stability-indicating."

Frequently Asked Questions (FAQs)

  • Q1: What is the first step in developing an analytical method for a new chemical entity like Elomotecan?

    • A1: The first step is to thoroughly characterize the drug substance. This includes determining its solubility in various solvents, identifying its pKa (for ionization), and obtaining its full UV-Vis spectrum to identify maximum absorbance wavelengths (λmax). For chromatographic methods, understanding the log P (lipophilicity) is also crucial [1].
  • Q2: How do I choose between a simple UV method and a more complex chromatographic method like UPLC-MS/MS?

    • A2: The choice depends on your analytical goal and the sample matrix.
      • Use UV-Spectrophotometry for simple, fast, and cost-effective analysis of pure substances or formulations where no other interfering compounds are present [4].
      • Use HPLC or UPLC-MS/MS when you need to separate the drug from its metabolites (e.g., in pharmacokinetic studies), from degradation products (stability testing), or from a complex biological matrix (like plasma or tissue). MS/MS detection provides superior sensitivity and selectivity [2].
  • Q3: My HPLC method has poor peak shape or co-elution. What should I check?

    • A3: This is a common issue. Follow this troubleshooting path:
      • Mobile Phase: Check the pH and buffer concentration. Adjusting the pH can significantly alter selectivity. Ensure the mobile phases are freshly prepared and filtered.
      • Column: Confirm the column is not degraded or contaminated. Try a different column from the same or a different manufacturer (e.g., a different C18 ligand).
      • Temperature: Increase the column temperature to improve efficiency and peak shape.
      • Gradient: For complex separations, optimize the gradient profile (slope, initial and final %B) instead of using an isocratic method [1] [2].
  • Q4: What are the key parameters to validate in an analytical method?

    • A4: All analytical methods must be validated to ensure they are fit for purpose. Core validation parameters include [1] [2]:
      • Specificity: Ability to measure the analyte accurately in the presence of other components.
      • Linearity & Range: The method produces results proportional to the analyte concentration.
      • Accuracy: The closeness of results to the true value.
      • Precision: Includes repeatability and intermediate precision (reproducibility).
      • Limit of Detection (LOD) and Limit of Quantification (LOQ).
      • Robustness: The method's reliability under small, deliberate variations.

References

Elomotecan hydrochloride stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

A General Framework for Stock Solution Preparation

For a novel compound like Elomotecan hydrochloride, the exact protocol should be determined experimentally. The general workflow and key considerations for preparing a stock solution are outlined below, using the example of the related drug Irinotecan hydrochloride [1].

Start Start Stock Solution Prep SolventSel Select Appropriate Solvent (e.g., DMSO) Start->SolventSel ConcCalc Calculate Mass for Target Concentration SolventSel->ConcCalc Weigh Weigh Compound Accurately ConcCalc->Weigh Dissolve Add Solvent and Mix (Vortex/Sonicate) Weigh->Dissolve Aliquoting Aliquot into Single-Use Vials Dissolve->Aliquoting Storage Store at Recommended Temperature (e.g., -20°C) Aliquoting->Storage Label Label with Date, Concentration, Batch No., Hazards Storage->Label

Key Considerations and Parameters

Based on common laboratory practices for compounds like Irinotecan [1], you will need to establish the following parameters for Elomotecan:

Parameter Consideration & Example (from Irinotecan HCl)
Solubility Determine solubility in various solvents (e.g., DMSO, water, saline). Irinotecan HCl is soluble in DMSO at 100 mg/mL [1].
Stock Concentration Choose a concentration high enough for experiments but below the solubility limit.
Storage Conditions Typically -20°C. Aliquot to avoid freeze-thaw cycles and maintain stability [1].
Stability The solution's stability over time should be validated under your storage conditions.

Example from a Related Compound

To illustrate the type of information you are looking for, here is the available data for Irinotecan hydrochloride [1]:

Parameter Value for Irinotecan Hydrochloride
Molecular Weight 623.14 g/mol [1]
Solubility in DMSO 100 mg/mL (160.47 mM) [1]
Recommended Storage -20°C, as a powder for up to 3 years from receipt [1]

Further Assistance

References

An Overview of Camptothecins and Approved Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Camptothecin (CPT) is a natural alkaloid originally isolated from the Chinese tree Camptotheca acuminata [1] [2]. Its primary mechanism of action is the inhibition of DNA topoisomerase I (Topo I) [1] [3]. It functions by stabilizing the covalent Topo I-DNA complex, forming a "ternary complex" that prevents DNA re-ligation. When a replication fork collides with this complex, it results in irreversible DNA double-strand breaks, leading to cell death [1].

Despite its potent activity, the clinical development of native camptothecin was hindered by poor water solubility, instability of its active lactone ring, and severe toxicity [1] [3] [4]. This prompted the development of analogues, with only a few achieving clinical approval. The table below summarizes the key approved camptothecin derivatives.

Drug Name Key Features Major Clinical Uses Common Toxicities
Irinotecan [3] Water-soluble prodrug; converted to active metabolite SN-38 by carboxylesterase [3] Metastatic colorectal cancer; metastatic pancreatic cancer (in liposomal form) [3] Severe diarrhea, myelosuppression (neutropenia) [3]
Topotecan [3] Water-soluble; administered in its active form [3] Ovarian cancer, small-cell lung cancer, cervical cancer [3] Myelosuppression (neutropenia, thrombocytopenia, anemia) [3]
Liposomal Irinotecan (Onivyde) [3] Liposomal formulation; uses EPR effect for passive tumor targeting [3] Metastatic pancreatic adenocarcinoma [3] Improved toxicity profile compared to free irinotecan [3]

Recent Developments and Advanced Strategies

Research continues to focus on overcoming the limitations of camptothecins. Recent strategies include:

  • Novel Derivatives and Combination Agents: Researchers are creating new compounds by conjugating CPT with other therapeutic agents. For example, CPT has been linked to gemcitabine [4] or topoisomerase II inhibitors like podophyllotoxin [4] to create twin drugs with synergistic effects. Other derivatives incorporate groups like hydroxamic acid to achieve dual inhibition of Topo I and histone deacetylase (HDAC) [4].
  • Advanced Delivery Systems: Antibody-Drug Conjugates (ADCs) represent a major advancement. ADCs like trastuzumab deruxtecan and sacituzumab govitecan use camptothecin-based payloads (derived from DX-8951f and SN-38, respectively) to deliver the drug directly to cancer cells, enhancing efficacy and reducing systemic toxicity [3] [4].
  • Novel Mechanisms of Action: Evidence suggests that some CPT analogues, such as FL118, can exert anti-tumor effects through mechanisms independent of Topo I inhibition, such as targeting cancer survival proteins like survivin, Mcl-1, and XIAP [1].
  • Repurposing for Resistance: Recent studies indicate that irinotecan may help overcome chemoresistance to anthracycline drugs (e.g., epirubicin) by inhibiting lactylation of the BLM helicase, a process involved in DNA repair [5].

Experimental Insights for Preclinical Evaluation

For researchers designing comparison studies, here are key methodological considerations from the literature:

  • Mechanism of Action Workflow: The following diagram outlines the core mechanism of Topo I inhibition by camptothecins, a key pathway to assess for any new derivative.

    camptothecin_mechanism TopoI_Binding Topoisomerase I (Topo I) binds to DNA Cleavable_Complex Formation of Topo I-DNA Cleavable Complex TopoI_Binding->Cleavable_Complex CPT_Binding Camptothecin (CPT) Binds to Complex Cleavable_Complex->CPT_Binding Stabilized_Complex Stabilized Ternary Complex (Roadblock) CPT_Binding->Stabilized_Complex Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork Causes DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death

  • Delivery System Evaluation: A 2008 study compared different lipid nanoparticles for CPT delivery. It evaluated parameters like particle size, zeta potential, in vitro drug release profile, and cytotoxicity against melanoma cells (SK-MEL-2). Solid lipid nanoparticles made of Precirol (SLN-P) showed sustained release, strong cytotoxicity, and low hemolysis, indicating potential for parenteral administration [6].

References

Elomotecan comparative efficacy solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Elomotecan at a Glance

The table below summarizes the key details available for Elomotecan (also known as BN 80927). Note the absence of efficacy data, which is consistent with drugs that do not progress beyond early development phases.

Attribute Details for Elomotecan
Drug Class Camptothecin derivative; antineoplastic agent [1]
Mechanism of Action DNA topoisomerase I and type II DNA topoisomerase inhibitor [1]
Highest Development Phase for Solid Tumors Phase I (Development appears discontinued) [1]
Key Efficacy Data (PFS, OS, ORR) Not publicly reported
Notable Events As of November 2017, no recent development reports for solid tumors in the European Union [1].

Comparative Efficacy of Other Solid Tumor Therapies

Since direct comparators for Elomotecan are unavailable, the table below shows efficacy data from recent clinical studies of other therapeutic classes for advanced solid tumors. This data illustrates the kind of outcomes measured in later-stage trials.

Therapy Class / Agent Clinical Context Key Efficacy Outcomes

| Bispecific Antibodies (BsAbs) + Chemotherapy [2] | Meta-analysis of 8 RCTs (2,495 patients with solid tumors) | • PFS: HR 0.52 (95% CI: 0.44-0.60) • OS: HR 0.67 (95% CI: 0.57-0.77) • ORR: HR 0.31 (95% CI: 0.16-0.47) | | TCR-engineered T-cell therapy (IMA203) [3] | Phase I trial in patients with PRAME+ advanced solid tumors (e.g., melanoma, ovarian cancer, sarcomas) | • Over half of the patients who had not responded to standard therapies responded to IMA203. • The majority of responders maintained response for eight months or several years. | | Lurbinectedin + Irinotecan [4] | Phase I trial in patients with relapsed advanced solid tumors | • At the study's recommended doses, confirmed partial responses and disease stabilizations ≥ 4 months were observed. • Higher activity was noted in SCLC, synovial sarcoma, endometrial carcinoma, glioblastoma, and pancreatic adenocarcinoma. |

Elomotecan's Proposed Mechanism of Action

As a camptothecin derivative, Elomotecan is designed to work by inhibiting DNA topoisomerase I [1]. The diagram below illustrates the general mechanism of action for this class of drugs, which leads to cancer cell death.

G TopoI_Complex Topoisomerase I-DNA Replication Complex DrugBinding Elomotecan Binding TopoI_Complex->DrugBinding StabilizedComplex Stabilized 'Cleavable Complex' DrugBinding->StabilizedComplex ReplicationForkCollision Replication Fork Collision StabilizedComplex->ReplicationForkCollision DNADoubleStrandBreak Irreparable DNA Double-Strand Break ReplicationForkCollision->DNADoubleStrandBreak CellDeath Cancer Cell Apoptosis (Programmed Death) DNADoubleStrandBreak->CellDeath

References

Elomotecan pharmacokinetics comparison

Author: Smolecule Technical Support Team. Date: February 2026

What the Available Research Covers

The search results provide detailed pharmacokinetic data for topotecan, which belongs to the same drug class as Elomotecan. The table below summarizes a comparison of topotecan's different administration routes from a non-clinical study in rats [1].

Parameter Intravenous (IV) Oral Subcutaneous (SC)
Administration Route Intravenous injection Oral gavage Subcutaneous injection
Dose 4 mg/kg 4 mg/kg 4 mg/kg
Plasma Concentration at Elimination Phase (Lactone & Total forms) Reference level (1x) ~2x higher than IV ~10x higher than IV
Bioavailability (Lactone form) ~100% (by definition) Much lower than SC 88.05%
Bioavailability (Total form) ~100% (by definition) Much lower than SC 99.75%
Key Profile Characteristics High initial exposure, rapid decline Subject to first-pass metabolism Similar to sustained release; maintains higher plasma concentrations

Experimental Protocol Overview

The data in the table above was generated through the following key methodologies [1]:

  • Study Design: Single-dose study in rats (5 rats per group).
  • Drug Administration: 4 mg/kg topotecan hydrochloride via IV, oral, or SC routes.
  • Sample Collection: Plasma, urine, and feces were collected.
  • Analytical Method: Concentrations of the pharmacologically active lactone form and total topotecan were quantified using a validated UPLC-ESI-MS/MS (Ultraperformance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer) method.
  • Data Processing: Various pharmacokinetic parameters were calculated and statistically compared.

Conceptual Workflow for PK Comparison

The diagram below visualizes the general process of conducting and translating such a non-clinical pharmacokinetic study, which aligns with the methodologies found in the search results [1] [2].

cluster_1 In-Vivo Phase cluster_2 Data Generation & Analysis cluster_3 Translational Output Preclinical In-Vivo Study Preclinical In-Vivo Study Sample Collection Sample Collection Preclinical In-Vivo Study->Sample Collection Generates Bioanalytical Method Bioanalytical Method Drug Concentration Data Drug Concentration Data Bioanalytical Method->Drug Concentration Data Produces PK/PD Modeling PK/PD Modeling Clinical Prediction Clinical Prediction PK/PD Modeling->Clinical Prediction Enables Sample Collection->Bioanalytical Method Provides Drug Concentration Data->PK/PD Modeling Input for

References

Elomotecan Toxicity Profile from Phase I Study

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below summarizes the key findings from a Phase I dose-finding study of Elomotecan in patients with advanced solid tumors [1].

Parameter Finding
Drug Class Novel homocamptothecin analog [1]
Recommended Dose (RD) 60 mg, administered as a 30-min IV infusion once every 3 weeks [1]
Dose-Limiting Toxicity (DLT) Neutropenia (low neutrophil count) [1]

| Severe Adverse Events at RD | - Grade 4 Neutropenia: 20% of subjects

  • Severe Asthenia: 5%
  • Severe Nausea: 2%
  • Severe Vomiting: 2% [1] | | Pharmacokinetics | Showed linear pharmacokinetics; clearance decreased with patient age [1] |

Experimental Protocol from the Cited Study

The data in the table above was generated using the following methodology, as described in the Phase I trial [1]:

  • Study Design: This was a Phase I, dose-escalation study designed to establish the maximum tolerated dose (MTD) and recommended dose for a novel compound.
  • Patient Population: The trial enrolled 56 patients with advanced malignant solid tumors.
  • Drug Administration: Elomotecan was administered as a 30-minute intravenous infusion at doses ranging from 1.5 to 75 mg, once every three weeks.
  • Data Collection and Analysis:
    • Pharmacokinetics (PK): Plasma concentration data from the patients were modeled using a population approach to characterize the drug's PK profile.
    • Pharmacodynamics (PD): The observed adverse effects (toxicity data) were modeled against drug exposure (derived from PK data) to establish the relationship between exposure and toxicity.

Context on Camptothecin Analogs and Toxicity

Elomotecan belongs to a class of drugs derived from camptothecin. The following diagram illustrates the shared mechanism of action and a common, significant toxicity within this drug class.

Camptothecin Camptothecin Analogs (e.g., Irinotecan, Topotecan) MOA Inhibition of Topoisomerase I Camptothecin->MOA Effect Stabilization of DNA-Topo I Complex MOA->Effect Consequence DNA Damage during Replication Effect->Consequence Outcome1 Cancer Cell Death Consequence->Outcome1 Outcome2 Intestinal Mucosal Damage Consequence->Outcome2 Toxicity Dose-Limiting Gastrointestinal Toxicity (e.g., Severe Diarrhea) Outcome2->Toxicity Mechanism

While the Phase I study identified neutropenia as the primary dose-limiting toxicity for Elomotecan [1], gastrointestinal (GI) toxicity is a well-known challenge for other, more established drugs in the same class.

For instance, Irinotecan (CPT-11), a widely used camptothecin analog, has severe, dose-limiting diarrhea and intestinal inflammation as its primary adverse effects [2]. Research is actively exploring ways to mitigate this GI toxicity, such as using natural compounds like Tectorigenin to activate protective cellular pathways (Nrf2/Keap1) in the gut [2].

References

Elomotecan Phase I Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following data is based on a Phase I dose-finding study where elomotecan was administered as a 30-minute intravenous infusion once every three weeks to 56 patients with advanced solid tumors [1].

Parameter Result / Value
Highest Phase Reached Phase I (Development appears discontinued as of 2023) [2]
Recommended Dose (RD) 60 mg [1]
Maximum Tolerated Dose (MTD) 75 mg [1]
Dose-Limiting Toxicity (DLT) Neutropenia (low neutrophil count) [1]
Pharmacokinetics Linear; clearance decreased with patient age [1]
Preliminary Efficacy 41.7% of patients in the RD cohort had stable disease [1]
Mean Duration of Stable Disease 123.6 ± 43.4 days [1]

Elomotecan vs. Irinotecan: A Comparative Overview

Elomotecan is a homocamptothecin, a novel class with a slightly modified structure from classic camptothecins like irinotecan, which was designed to improve stability and potency [1] [2]. The table below compares their key characteristics based on the retrieved data.

Feature Elomotecan Irinotecan
Drug Type Novel homocamptothecin analog [1] [2] Classic camptothecin derivative, a prodrug [3]
Mechanism of Action Dual inhibitor of Topoisomerase I and Topoisomerase II [4] Inhibitor of Topoisomerase I (via active metabolite SN-38) [3]
Clinical Status Phase I (Discontinued) [2] FDA-Approved; widely used for colorectal and pancreatic cancer [3]
Key Adverse Events Neutropenia (Grade 4: 20% at RD), asthenia, nausea, vomiting [1] Severe neutropenia, severe diarrhea [3]
Administration 30-min IV infusion, once every 3 weeks [1] IV infusion, with various regimens (e.g., every 2 weeks) [3]

Detailed Experimental Protocols from Key Studies

For researchers, the methodologies from pivotal studies are crucial for evaluating data quality and designing future experiments.

1. Phase I Clinical Trial Design for Elomotecan [1]

  • Objective: To characterize the pharmacokinetic (PK) profile, evaluate dose-limiting toxicities (DLTs), and establish the exposure-toxicity relationship.
  • Design: This was a first-in-human, Phase I, dose-escalation study.
  • Patients: 56 patients with advanced malignant solid tumors.
  • Dosing: Elomotecan was administered intravenously over 30 minutes at doses ranging from 1.5 to 75 mg, once every 3 weeks.
  • Data Analysis: Plasma concentration data and adverse effects were modeled using a population pharmacokinetic/pharmacodynamic (POP-PK/PD) approach. This method analyzes data from all patients simultaneously to identify typical population parameters and quantify inter-individual variability.

2. In Vitro Assessment of Camptothecin Activity [5]

  • Cell Lines: A panel of human tumor cell lines derived from different tissues (e.g., ovarian, gastric, lung).
  • Growth Inhibition Assay: Cells were treated with various concentrations of the drug. The half-maximal inhibitory concentration (IC50 value) was determined to quantify potency.
  • Topoisomerase I Inhibition Assay: Used to confirm the drug's mechanism of action by assessing its ability to stabilize the cleavable complex formed between Topoisomerase I and DNA.

Mechanism of Action and Clinical Workflow

The following diagrams illustrate the core mechanism of Topoisomerase I inhibitors and the structure of the Phase I trial that generated the elomotecan data.

cluster_1 Mechanism of Action: Topoisomerase I Inhibition Drug Elomotecan or SN-38 (Irinotecan Metabolite) Complex Stabilized TOP1-DNA-Drug Complex Drug->Complex Binds TOP1 Topoisomerase I (TOP1) TOP1->Complex DNA DNA Replication Fork DNA->Complex DSB Double-Stranded DNA Breaks Complex->DSB Causes Arrest Cell Cycle Arrest (S/G2 Phase) DSB->Arrest Death Cancer Cell Death (Apoptosis) Arrest->Death

cluster_1 Elomotecan Phase I Trial Workflow Start Patient Enrollment (n=56) Advanced Solid Tumors Design Study Design 3-Week Cycles 30-min IV Infusion Dose Escalation (1.5 - 75 mg) Start->Design Primary Primary Endpoints - Dose-Limiting Toxicities (DLT) - Maximum Tolerated Dose (MTD) - Pharmacokinetics (PK) Design->Primary Secondary Secondary Endpoints - Preliminary Antitumor Efficacy - Safety Profile Primary->Secondary Result Key Outcomes - MTD: 75 mg - Recommended Dose: 60 mg - DLT: Neutropenia - 41.7% Stable Disease at 60 mg Secondary->Result

Research Implications and Context

  • Natural Product Origin: Like irinotecan, elomotecan's discovery underscores the critical role of natural products in anticancer drug development. Both are derived from the camptothecin scaffold, isolated from the Chinese tree Camptotheca acuminata [6] [7] [5].
  • Development Status: Despite promising Phase I results, elomotecan's development for solid tumors appears to have been discontinued after 2010, with no recent updates identified [2]. This highlights the high attrition rate in oncology drug development, where many candidates do not progress beyond early stages.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

557.1848119 Da

Monoisotopic Mass

557.1848119 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WM1F45I4Y

Other CAS

220998-10-7

Wikipedia

Elomotecan

Dates

Last modified: 02-18-2024
1: Yang S, Zhang WN. [Homocamptothecins--novel promising anticancer drugs as inhibitors of topoisomerase I]. Yao Xue Xue Bao. 2004 May;39(5):396-400. Review. Chinese. PubMed PMID: 15338888.
2: Demarquay D, Huchet M, Coulomb H, Lesueur-Ginot L, Lavergne O, Camara J, Kasprzyk PG, Prévost G, Bigg DC. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo. Cancer Res. 2004 Jul 15;64(14):4942-9. PubMed PMID: 15256467.
3: Denny WA, Baguley BC. Dual topoisomerase I/II inhibitors in cancer therapy. Curr Top Med Chem. 2003;3(3):339-53. Review. PubMed PMID: 12570767.
4: Ulukan H, Swaan PW. Camptothecins: a review of their chemotherapeutic potential. Drugs. 2002;62(14):2039-57. Review. PubMed PMID: 12269849.
5: Huchet M, Demarquay D, Coulomb H, Kasprzyk P, Carlson M, Lauer J, Lavergne O, Bigg D. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth. Ann N Y Acad Sci. 2000;922:303-5. PubMed PMID: 11193907.
6: Demarquay D, Coulomb H, Huchet M, Lesueur-Ginot L, Camara J, Lavergne O, Bigg D. The homocamptothecin, BN 80927, is a potent topoisomerase I poison and topoisomerase II catalytic inhibitor. Ann N Y Acad Sci. 2000;922:301-2. PubMed PMID: 11193906.
7: Lavergne O, Harnett J, Rolland A, Lanco C, Lesueur-Ginot L, Demarquay D, Huchet M, Coulomb H, Bigg DC. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II. Bioorg Med Chem Lett. 1999 Sep 6;9(17):2599-602. PubMed PMID: 10498216.

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